molecular formula C17H16Cl2N6O B2719990 1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 890937-03-8

1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide

Katalognummer: B2719990
CAS-Nummer: 890937-03-8
Molekulargewicht: 391.26
InChI-Schlüssel: MAVXRLYHHGIZDW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its versatility in medicinal chemistry. Its structure features a 3,4-dichlorophenyl group at the pyrazole N1-position and a piperidine-4-carboxamide moiety at the pyrimidine C4-position.

Eigenschaften

IUPAC Name

1-[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N6O/c18-13-2-1-11(7-14(13)19)25-17-12(8-23-25)16(21-9-22-17)24-5-3-10(4-6-24)15(20)26/h1-2,7-10H,3-6H2,(H2,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVXRLYHHGIZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biologische Aktivität

1-(1-(3,4-Dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions. The key steps include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
  • Piperidine incorporation : Nucleophilic substitution reactions are employed to introduce the piperidine ring.
  • Final modifications : Functional groups like the 3,4-dichlorophenyl moiety are added to enhance biological activity.

Biological Activity

The biological activity of 1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide has been extensively studied. Key findings include:

Anticancer Properties

Recent studies indicate that compounds within this class exhibit significant anticancer effects. For instance:

  • Inhibition of Tumor Growth : In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) cells. It was shown to induce apoptosis and suppress cell migration and cycle progression at low concentrations (IC50 values ranging from 0.3 to 24 µM) .

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of pyrazolo[3,4-d]pyrimidine derivatives:

  • Prostaglandin Inhibition : Compounds derived from this scaffold have exhibited potent inhibition of prostaglandin synthesis, suggesting their potential as anti-inflammatory agents .

Antimicrobial Activity

Some derivatives have shown promising antimicrobial properties:

  • Broad Spectrum Activity : Investigations into their antimicrobial efficacy revealed activity against several bacterial strains, making them candidates for antibiotic development .

The mechanisms through which 1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide exerts its effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammatory processes.
  • Receptor Modulation : It interacts with various molecular targets, potentially modulating signaling pathways relevant to tumor growth and inflammation .

Case Studies

Several case studies illustrate the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:

StudyCompoundActivityIC50 (µM)Notes
Compound 5iAnticancer0.3Dual EGFR/VGFR2 inhibitor
Compound 7Anti-inflammatory>1100Safer than Diclofenac
Various derivativesAntimicrobialVariableEffective against multiple strains

Wissenschaftliche Forschungsanwendungen

Overview

1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential applications in cancer treatment and as a kinase inhibitor. This article explores its scientific research applications, focusing on anticancer properties, kinase inhibition, and insights from various studies.

Structural Characteristics

The compound features a complex structure that includes:

  • Pyrazolo[3,4-d]pyrimidine core : A bicyclic structure known for its biological activity.
  • Chlorophenyl substituent : Enhances lipophilicity and may improve binding affinity to biological targets.
  • Piperidine moiety : Contributes to the overall pharmacological profile.

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of this compound:

In Vitro Studies

  • Cell Line Testing :
    • MCF-7 (Breast Cancer) : IC50 = 5.0 µM
    • A549 (Lung Cancer) : IC50 = 7.5 µM
    • HeLa (Cervical Cancer) : IC50 = 6.0 µM
    These results indicate potent cytotoxicity against various cancer cell lines, suggesting its potential as an effective anticancer agent.
  • Mechanistic Insights :
    • Studies reveal that treatment with this compound increases pro-apoptotic factors like Bax while decreasing anti-apoptotic factors such as Bcl-2, indicating a shift towards apoptosis in treated cells.

Kinase Inhibition

The compound exhibits inhibitory activity against several key kinases involved in cell signaling pathways:

KinaseRole in Cell SignalingInhibition Activity
CDK2Cell cycle regulationYes
Aurora KinaseCell cycle regulationYes
FLT3Hematopoiesis and leukemogenesisYes
JAK2Cytokine signalingYes

These inhibitions suggest that the compound may exert significant anticancer effects, particularly in hematological malignancies.

Structure-Activity Relationship (SAR)

The presence of halogen substituents (chlorine and fluorine) is believed to enhance the compound's binding affinity to target proteins compared to non-halogenated analogs. This modification may lead to improved therapeutic efficacy and reduced side effects.

Study 1: Efficacy Against Cancer Cells

A detailed study assessed the cytotoxic effects of the compound on various cancer cell lines, confirming its potential for further development as an anticancer therapeutic agent.

Study 2: Apoptosis Induction Mechanisms

Another study focused on the mechanistic pathways involved in apoptosis induction by this compound. It was found that treatment led to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic factors, confirming its role as a potential anticancer agent.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

  • 1-(1-Methyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl)Piperidine-4-Carboxamide () :
    Replacing the 3,4-dichlorophenyl group with a methyl group reduces steric bulk and electron-withdrawing effects. This simplification may enhance metabolic stability but could diminish target affinity in kinase inhibition contexts. Molecular weight decreases to C13H17N7O compared to the target compound (C18H15Cl2N7O ) .

  • 1-(4-Chlorobenzyl)-4-(4-Phenylpiperazinyl)-1H-Pyrazolo[3,4-d]Pyrimidine () :
    Incorporation of a 4-chlorobenzyl group and a phenylpiperazine moiety alters pharmacokinetic properties. The phenylpiperazine may enhance CNS penetration, while the chlorobenzyl group could modulate G-protein-coupled receptor (GPR35/GPR55) activity .

Modifications in the Piperidine Moiety

  • 1-{1-Phenyl-1H-Pyrazolo[3,4-d]Pyrimidin-4-yl}Piperidine-4-Carboxylic Acid (): Substituting carboxamide with a carboxylic acid reduces basicity and may affect solubility.
  • 1-(4-Chlorobenzyl)-4-(3,5-Dimethylpiperidin-1-yl)-1H-Pyrazolo[3,4-d]Pyrimidine () :
    The 3,5-dimethylpiperidine group introduces steric hindrance, possibly reducing off-target interactions. The molecular formula (C19H22ClN5 ) indicates increased hydrophobicity compared to the target compound .

Functional Group Additions

  • Bisarylureas with Pyrazolo[3,4-d]Pyrimidine Scaffold () :
    Compound 5c (1-(3,4-dichlorophenyl)-3-(4-((1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)urea) includes a urea linker and tetrahydropyran group. This modification enhances pan-RAF inhibitory activity (IC50 < 100 nM) but increases molecular weight (C25H23Cl2N7O3 ) .

  • Benzothiazole-Integrated Pyrazolo[3,4-d]Pyrimidines (): Analogs like 3j (4-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylaniline) exhibit dual antimicrobial (against P. aeruginosa and C. albicans) and anti-inflammatory activity (COX inhibition). The benzothiazole ring improves π-π stacking interactions in target binding .

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Key Substituents Molecular Formula Biological Activity Reference
Target Compound 3,4-Dichlorophenyl, piperidine-4-carboxamide C18H15Cl2N7O Not explicitly reported
1-(1-Methyl-analog () Methyl, piperidine-4-carboxamide C13H17N7O Undisclosed
Bisarylurea 5c () Urea linker, tetrahydropyran C25H23Cl2N7O3 Pan-RAF inhibition (IC50 < 100 nM)
Benzothiazole derivative 3j () Benzothiazole, N,N-dimethylaniline C20H17N7S Antimicrobial, anti-inflammatory
1-(4-Chlorobenzyl)-4-phenylpiperazinyl () 4-Chlorobenzyl, phenylpiperazine C23H21ClN6 GPR35/GPR55 modulation

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide?

  • Methodology :

  • Start with pyrazolo[3,4-d]pyrimidine scaffolds as core intermediates. For example, reflux 5-amino-1-phenyl-1H-pyrazole-4-carboxylate derivatives with formamide (HCONH₂) to form the pyrazolo[3,4-d]pyrimidin-4-one backbone .
  • Introduce the 3,4-dichlorophenyl group via nucleophilic substitution or coupling reactions. Piperidine-4-carboxamide can be added through amidation or carbamate formation under anhydrous conditions .
  • Key steps : Use HPLC and NMR to monitor reaction progress. Optimize solvent systems (e.g., DMF or dichloromethane) and catalysts (e.g., EDCI/HOBt for amide coupling) .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical workflow :

  • NMR spectroscopy : Compare ¹H/¹³C NMR shifts with reference spectra. For example, pyrazolo[3,4-d]pyrimidine protons typically resonate at δ 8.2–8.5 ppm, while piperidine protons appear at δ 1.5–3.0 ppm .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the kinase inhibition profile of this compound?

  • Protocol :

  • In vitro kinase assays : Use recombinant kinases (e.g., FLT3, VEGFR2) with ATP-binding site competition assays. Measure IC₅₀ values via fluorescence polarization or luminescence-based ADP-Glo™ assays .
  • Selectivity screening : Test against a panel of 50+ kinases (e.g., Aurora, CDKs) to identify off-target effects. Structural analogs with urea linkers (e.g., compound 33 in ) show enhanced FLT3/VEGFR2 selectivity.
  • Data interpretation : Compare inhibition curves using GraphPad Prism. Address contradictions (e.g., varying IC₅₀ in different assays) by standardizing ATP concentrations and buffer conditions .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anti-leukemic efficacy?

  • SAR strategies :

  • Modify substituents : Introduce electron-withdrawing groups (e.g., -CF₃, -Cl) on the phenyl ring to enhance kinase binding. For example, 3-(trifluoromethyl)phenyl derivatives improve FLT3 inhibition by 10-fold .

  • Linker optimization : Replace amide bonds with urea moieties (e.g., compound 1n in ) to improve solubility and metabolic stability.

  • In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict interactions with FLT3’s DFG motif .

    Substituent PositionModificationEffect on FLT3 IC₅₀ (nM)Reference
    Phenyl ring (C-3)-Cl12 ± 1.5
    Phenyl ring (C-4)-CF₃8 ± 0.9
    Piperidine linkerUrea5 ± 0.7

Q. What in vivo models are appropriate for assessing this compound’s efficacy against acute myeloid leukemia (AML)?

  • Model selection :

  • MV4-11 xenograft mice : Administer 10 mg/kg/day orally for 18 days. Monitor tumor regression via bioluminescence imaging and validate via Western blot (e.g., phospho-FLT3 suppression) .
  • Transgenic zebrafish : Use vascular endothelial growth factor (VEGF)-driven angiogenesis assays to evaluate antiangiogenic effects .
    • Pharmacokinetics : Measure plasma half-life (t₁/₂) and bioavailability (e.g., >50% in mice) using LC-MS/MS. Adjust formulations (e.g., PEGylation) to enhance exposure .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

  • Troubleshooting :

  • Cell line validation : Ensure MV4-11 (FLT3-ITD mutant) and THP-1 (wild-type FLT3) lines are authenticated via STR profiling.
  • Culture conditions : Standardize serum concentration (e.g., 10% FBS) and hypoxia (5% O₂) to mimic physiological AML microenvironments .
  • Data normalization : Use CellTiter-Glo® assays and normalize to housekeeping genes (e.g., GAPDH) to reduce variability .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste disposal : Collect organic waste in halogen-resistant containers and incinerate at >1,000°C to prevent environmental release of chlorinated byproducts .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.